molecular formula C17H27IN2O2 B12818090 Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide CAS No. 63981-58-8

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide

Cat. No.: B12818090
CAS No.: 63981-58-8
M. Wt: 418.3 g/mol
InChI Key: BHJWUKSYUZOZQQ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and an ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of methyl carbamate with a substituted phenyl ester. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like toluene. The reaction proceeds through nucleophilic substitution, where the carbamate group replaces a leaving group on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Similar structure but with an ethyl group instead of a methyl group.

    Carbamic acid, phenyl-, methyl ester: Lacks the cyclohexyl and trimethylammonio groups.

Uniqueness

Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) ester, iodide is unique due to its combination of a carbamate ester and an ammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63981-58-8

Molecular Formula

C17H27IN2O2

Molecular Weight

418.3 g/mol

IUPAC Name

[4-cyclohexyl-3-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C17H26N2O2.HI/c1-18-17(20)21-16-12-14(19(2,3)4)10-11-15(16)13-8-6-5-7-9-13;/h10-13H,5-9H2,1-4H3;1H

InChI Key

BHJWUKSYUZOZQQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)C2CCCCC2.[I-]

Origin of Product

United States

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